Di-tert-butyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate
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Overview
Description
Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate is a chemical compound with the molecular formula C18H24Br2O6 and a molecular weight of 496.19 g/mol . This compound is characterized by the presence of two tert-butyl groups and two bromine atoms attached to a phenylene ring, which is further connected to two acetate groups through oxygen linkages.
Preparation Methods
The synthesis of di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate typically involves multiple steps, including bromination and esterification reactions. One common synthetic route starts with the bromination of 1,4-dihydroxybenzene to form 2,5-dibromo-1,4-dihydroxybenzene. This intermediate is then reacted with tert-butyl bromoacetate in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenylene ring can undergo oxidation or reduction under specific conditions.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ester groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate can be compared with other similar compounds, such as:
Di-tert-butyl 2,2’-((2,5-dichloro-1,4-phenylene)bis(oxy))diacetate: Similar structure but with chlorine atoms instead of bromine.
Di-tert-butyl 2,2’-((2,5-difluoro-1,4-phenylene)bis(oxy))diacetate: Similar structure but with fluorine atoms instead of bromine.
Di-tert-butyl 2,2’-((2,5-diiodo-1,4-phenylene)bis(oxy))diacetate: Similar structure but with iodine atoms instead of bromine.
The uniqueness of di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate lies in its specific reactivity and applications, which are influenced by the presence of bromine atoms.
Properties
Molecular Formula |
C18H24Br2O6 |
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Molecular Weight |
496.2 g/mol |
IUPAC Name |
tert-butyl 2-[2,5-dibromo-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenoxy]acetate |
InChI |
InChI=1S/C18H24Br2O6/c1-17(2,3)25-15(21)9-23-13-7-12(20)14(8-11(13)19)24-10-16(22)26-18(4,5)6/h7-8H,9-10H2,1-6H3 |
InChI Key |
UFHWKGQQIWZVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1Br)OCC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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